molecular formula C11H12O2 B3097359 Methyl 2-ethenyl-4-methylbenzoate CAS No. 131001-90-6

Methyl 2-ethenyl-4-methylbenzoate

Cat. No.: B3097359
CAS No.: 131001-90-6
M. Wt: 176.21 g/mol
InChI Key: NSSDACCSCJFOCF-UHFFFAOYSA-N
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Description

Methyl 2-ethenyl-4-methylbenzoate is an organic compound with the molecular formula C11H12O2. It is a member of the benzoate ester family, characterized by a benzene ring connected to an ester functional group. This compound is commonly used in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-ethenyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-ethenyl-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where 2-ethenyl-4-methylbenzoic acid reacts with diazomethane in an ether solution to produce the ester .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethenyl-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 2-ethenyl-4-methylbenzoic acid.

    Reduction: 2-ethenyl-4-methylbenzyl alcohol.

    Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 2-ethenyl-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism by which methyl 2-ethenyl-4-methylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its insecticidal properties are attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death . The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Methyl 4-methylbenzoate
  • Methyl 2-methylbenzoate

Uniqueness

Methyl 2-ethenyl-4-methylbenzoate is unique due to the presence of both an ethenyl group and a methyl group on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, while its potential biological activities open avenues for research in medicine and biology. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and potential for future developments.

Properties

IUPAC Name

methyl 2-ethenyl-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h4-7H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSDACCSCJFOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 2-bromo-4-methylbenzoate (1.06 g, 4.63 mmol), vinyltrifluoroborate potassium salt (621 mg, 4.63 mmol), Pd(dppf)Cl2 (203 mg, 0.28 mmol) and TEA (1.40 g, 13.89 mmol) in n-PrOH (11 mL) was purged with nitrogen, and heated to 100° C. for 2 h. It was then cooled to room temperature and filtered, the filtrate was extracted with ethyl acetate twice. Organic extract was concentrated and purified by flash column chromatograph to give 500 mg of the title compound (60%). 1H NMR (400 MHz, CDCl3): δ 2.40 (3H, s), 3.88 (3H, s), 5.33 (1H, dd, J=1.2 Hz, 10.8 Hz), 5.62 (1H, dd, J=1.2 Hz, 17.6 Hz), 7.12 (1H, d, J=8.0 Hz), 7.37 (1H, s), 7.48 (1H, dd, J=10.8 Hz, 17.6 Hz), 7.80 (1H, d, J=8.0 Hz).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
621 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
203 mg
Type
catalyst
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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